Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling
The target compound is supplied as a hydrochloride salt, a common strategy to enhance the aqueous solubility of otherwise poorly soluble free amino acids. While quantitative solubility data is not directly available, the formation of the HCl salt introduces an additional hydrogen bond donor (the protonated amine) and a charged species, which is a well-established class-level inference for increasing water solubility compared to the neutral free base (C₁₀H₁₃NO₂, MW 179.22) . This directly impacts the ease of preparing reproducible stock solutions for biological assays and simplifies analytical method development for HPLC or LC-MS.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt (C₁₀H₁₄ClNO₂, MW 215.68) |
| Comparator Or Baseline | Free base (C₁₀H₁₃NO₂, MW 179.22) |
| Quantified Difference | Not quantified; class-level property difference. |
| Conditions | Standard ambient conditions for handling and dissolution. |
Why This Matters
For researchers running aqueous biological assays, the salt form reduces the need for DMSO or other co-solvents, minimizing potential solvent-related artifacts in cellular or biochemical readouts.
